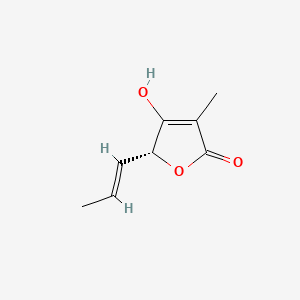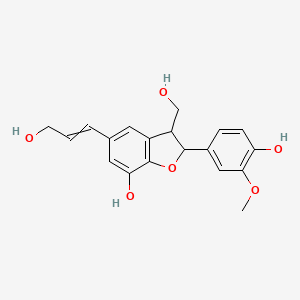
シズカオールC
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Shizukaol C is a natural product found in Chloranthus henryi, Chloranthus spicatus, and Chloranthus serratus with data available.
科学的研究の応用
抗炎症活性
シズカオールCは、顕著な抗炎症作用を持つことが判明しています {svg_1}. 自然発生するセスキテルペンに関する研究では、シズカオール型の二量体が8種、クロラホロライド型の二量体が1種、サルカノライド型の二量体が1種が、Chloranthus fortuneiの根から単離されました {svg_2}.
本プロジェクトでは、シズカオール型の二量体は、過酸化されたクロラホロライド型の二量体に転換できることが発見されました {svg_3}. この潜在的な変化は、対応するシズカオールの変化をシミュレーションした結果、3つの過酸化物が生成されたことを示した後に発見されました {svg_4}.
前駆体と生成物の抗炎症活性を評価した結果、過酸化物の生成物はより優れた抗炎症活性を示しました {svg_5}. このことから、this compoundは、新しい抗炎症薬の開発に利用できる可能性があります。
作用機序
Target of Action
Shizukaol C, a natural sesquiterpene isolated from Chloranthus multistachys, primarily targets Keap1 and Nrf2 . It also shows anti-HIV-1 replication activities in both wild-type HIV-1 and two NNRTIs-resistant strains .
Mode of Action
Shizukaol C interacts with its primary target, Keap1, by directly binding to it . This binding induces the nuclear translocation of Nrf2 . The activation of Nrf2 then upregulates the expression of glutathione-S-transferase pi (GSTpi) . This process inhibits the activation of c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB)/p65, which is dependent on the Shizukaol C-mediated GSTpi expression .
Biochemical Pathways
The primary biochemical pathway affected by Shizukaol C is the Keap1-Nrf2-GSTpi pathway . Activation of this pathway leads to the inhibition of the downstream JNK-NF-κB/p65 activation . This results in the suppression of adhesion molecule expression and the adhesion of bone marrow-derived macrophages (BMDM) in vascular smooth muscle cells (VSMC) .
Result of Action
Shizukaol C exerts anti-inflammatory effects in TMAO-treated VSMC . It significantly suppresses TMAO-induced adhesion molecule expression and the adhesion of BMDM in VSMC . In vivo experiments have shown that Shizukaol C elevates the expression level of GSTpi in carotid arteries and alleviates TMAO-induced vascular inflammation .
Safety and Hazards
When handling Shizukaol C, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
The promising bioactivities and synthetic challenges arising from Shizukaol C have initiated a significant interest to synthetic chemists . The synthetic approach opens up practical avenues for the total syntheses of the intriguing Chloranthaceae family members, as well as the understanding of their relevant biological action in nature .
生化学分析
Biochemical Properties
Shizukaol C plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with the enzyme glutathione S-transferase pi (GSTpi), where Shizukaol C activates the Keap1-Nrf2-GSTpi pathway, leading to enhanced detoxification and antioxidant responses . Additionally, Shizukaol C has been shown to inhibit the activity of certain kinases, thereby modulating cell signaling pathways involved in inflammation and cell proliferation.
Cellular Effects
Shizukaol C exerts significant effects on various cell types and cellular processes. In vascular smooth muscle cells, Shizukaol C alleviates inflammation induced by trimethylamine oxide through the activation of the Keap1-Nrf2-GSTpi pathway . This activation leads to increased expression of antioxidant enzymes and reduced oxidative stress. Furthermore, Shizukaol C influences cell signaling pathways, such as the MAPK and NF-κB pathways, which are critical for regulating gene expression and cellular metabolism. These effects contribute to its anti-inflammatory and cytoprotective properties.
Molecular Mechanism
The molecular mechanism of Shizukaol C involves several key interactions at the molecular level. Shizukaol C binds to the Keap1 protein, leading to the release and activation of Nrf2, a transcription factor that regulates the expression of antioxidant and detoxification genes . This binding interaction results in the upregulation of genes involved in cellular defense mechanisms. Additionally, Shizukaol C inhibits the activity of specific kinases, such as JNK and p38 MAPK, which play roles in inflammatory responses and cell proliferation. These molecular interactions underpin the compound’s ability to modulate cellular functions and protect against oxidative damage.
Metabolic Pathways
Shizukaol C is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway is the Keap1-Nrf2-GSTpi pathway, where Shizukaol C activates Nrf2, leading to the upregulation of detoxification and antioxidant enzymes . Additionally, Shizukaol C influences metabolic flux by modulating the activity of kinases involved in cellular signaling. These interactions affect metabolite levels and contribute to the compound’s overall biochemical effects.
特性
IUPAC Name |
[(1R,2S,8R,9S,10S,12R,13S,14S,17S,19R,20S,21R,23Z)-9,21-dihydroxy-5-(hydroxymethyl)-23-(1-methoxy-1-oxopropan-2-ylidene)-13,20-dimethyl-4,22-dioxo-3-oxaoctacyclo[14.7.1.02,6.02,14.08,13.010,12.017,19.020,24]tetracosa-5,16(24)-dien-9-yl]methyl (E)-2-methylbut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42O10/c1-7-14(2)30(40)45-13-35(43)22-10-21(22)33(4)23(35)11-20-18(12-37)32(42)46-36(20)24(33)9-17-16-8-19(16)34(5)26(17)27(36)25(28(38)29(34)39)15(3)31(41)44-6/h7,16,19,21-24,27,29,37,39,43H,8-13H2,1-6H3/b14-7+,25-15-/t16-,19-,21-,22+,23-,24+,27+,29+,33+,34+,35+,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKIOCIPCJDWMT-ADSFGAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC1(C2CC2C3(C1CC4=C(C(=O)OC45C3CC6=C7C5C(=C(C)C(=O)OC)C(=O)C(C7(C8C6C8)C)O)CO)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC[C@@]1([C@H]2C[C@H]2[C@]3([C@H]1CC4=C(C(=O)O[C@]45[C@H]3CC6=C7[C@@H]5/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]7([C@H]8[C@@H]6C8)C)O)CO)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6Z)-5-imino-6-[[1-(2-methoxy-5-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-[(2-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/no-structure.png)
![[(1S,12S,13R,14S,15R,16S)-13-(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-15-yl]methanol](/img/structure/B1180506.png)




